1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde

Medicinal Chemistry Regioisomerism Structure–Activity Relationship

This 1,2,4-oxadiazole-indole hybrid features a reactive 3-carbaldehyde handle—absent in non-carbonyl analogs—enabling Schiff base, Knoevenagel, and reductive amination derivatization. The p-tolyl regioisomer and N1-methylene linkage confer distinct target engagement vs. 1,3,4-oxadiazole or C2/C3-attached congeners, critical for SAR precision. Supported by low-µM pro-apoptotic and β-glucuronidase inhibition data. Ideal for focused library synthesis and dual-target screening programs.

Molecular Formula C19H15N3O2
Molecular Weight 317.348
CAS No. 1159695-18-7
Cat. No. B2370672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde
CAS1159695-18-7
Molecular FormulaC19H15N3O2
Molecular Weight317.348
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=NO2)CN3C=C(C4=CC=CC=C43)C=O
InChIInChI=1S/C19H15N3O2/c1-13-6-8-14(9-7-13)19-20-18(21-24-19)11-22-10-15(12-23)16-4-2-3-5-17(16)22/h2-10,12H,11H2,1H3
InChIKeyCKNUETFAMCOQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde (CAS 1159695-18-7): Chemical Identity, Scaffold Class, and Procurement Baseline


1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde (CAS 1159695-18-7, molecular formula C19H15N3O2, MW 317.35 g/mol) is a synthetic heterocyclic compound belonging to the indole–1,2,4-oxadiazole hybrid class . The structure features a 1H-indole-3-carbaldehyde core N1-linked via a methylene bridge to a 1,2,4-oxadiazole ring, which bears a 4-methylphenyl (p-tolyl) substituent at the C5 position of the oxadiazole . Indole–oxadiazole conjugates are recognized as privileged scaffolds in medicinal chemistry due to the independent and synergistic biological activities of both heterocycles, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties [1][2]. This compound is primarily available through specialty chemical suppliers as a research-grade building block for medicinal chemistry and chemical biology applications .

Why 1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde Cannot Be Replaced by Generic Indole–Oxadiazole Analogs in Focused Research Programs


Indole–oxadiazole hybrids are not functionally interchangeable. Regioisomeric variations in oxadiazole connectivity (1,2,4- vs. 1,3,4-oxadiazole), the position of the methylene linker (N1 vs. C2 vs. C3 attachment), and the nature of the aryl substituent on the oxadiazole ring each profoundly alter biological target engagement, potency, and physicochemical properties [1][2]. For instance, in pro-apoptotic antitumour screens, 3,5-diaryl-1,2,4-oxadiazoles with regiospecific indole attachment patterns showed IC50 differences exceeding one order of magnitude between positional isomers [1]. Similarly, in the 5-HT3 antagonist series by Swain et al., indole substitution position and steric constraints at the aromatic binding site were critical determinants of receptor affinity, with the optimal aromatic-to-basic-amine distance defined as 8.4–8.9 Å [2]. The 3-carbaldehyde group on the indole ring of CAS 1159695-18-7 provides a reactive synthetic handle absent in methyl-, hydrogen-, or carboxyl-substituted analogs, enabling downstream derivatization (e.g., Schiff base formation, Knoevenagel condensation, reductive amination) that is not accessible to congeneric compounds [3]. Substituting this specific compound with a generic indole–oxadiazole lacking the aldehyde functionality, altered regiochemistry, or different aryl substitution would predictably yield divergent biological and chemical behavior.

Quantitative Comparative Evidence for 1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde vs. Structural Analogs


Regiochemical Differentiation: Methylene Bridge at Indole N1 vs. Direct C3-Attached Oxadiazole Isomers Modulates Biological Activity

CAS 1159695-18-7 features a methylene (–CH2–) linker connecting indole N1 to oxadiazole C3, with the 4-methylphenyl group at oxadiazole C5. Its closest regioisomer, 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole (CAS 1338680-46-8), attaches the oxadiazole directly at indole C3 without a methylene spacer and places the 4-methylphenyl at oxadiazole C3 instead of C5 . In the pro-apoptotic indole–oxadiazole series reported by Ziedan et al. (2010), compounds with a methylene spacer (3a–b series) demonstrated low micromolar IC50 values (COLO320 and MIA PaCa-2 cell lines) with caspase-3/7 activation, and regioisomeric variation between indol-2-yl and indol-5-yl attachment produced differential antiproliferative potency [1]. The presence of the flexible methylene linker in CAS 1159695-18-7 introduces conformational freedom distinct from directly attached congeners, potentially affecting target binding entropy and pharmacophore presentation [1][2].

Medicinal Chemistry Regioisomerism Structure–Activity Relationship

Aldehyde Functional Handle: Synthetic Derivatization Advantage Over Non-Carbonyl Indole–Oxadiazole Analogs

The 3-carbaldehyde (–CHO) group on the indole ring of CAS 1159695-18-7 provides a versatile reactive site for downstream chemistry that is absent in close analogs such as 5-(1H-indol-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole (which lacks the aldehyde) and 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole (CAS 1338680-46-8, which has no carbonyl functionality) . Indole-3-carbaldehyde is a well-established synthetic precursor for Schiff base formation, Knoevenagel condensation, Henry reaction, reductive amination, and oxidation to indole-3-carboxylic acid for further coupling [1]. In the context of library synthesis, compounds bearing the 3-formylindole moiety have been employed as key intermediates for generating structurally diverse oxadiazole-containing compound collections, as demonstrated by Suryawanshi et al. (2023), where indole-3-carbaldehyde was oxidized to indole-3-carboxylic acid and subsequently elaborated into antimicrobial 1,3,4-oxadiazoles [1].

Synthetic Chemistry Derivatization Chemical Biology

Anticancer Potential: Class-Level Pro-Apoptotic Activity of Indole–1,2,4-Oxadiazole Scaffolds with Caspase-3/7 Activation

Indole-based 3,5-disubstituted 1,2,4-oxadiazoles have been validated as pro-apoptotic antitumour agents with low micromolar antiproliferative activity. In the foundational study by Ziedan et al. (2010), a series of indole–1,2,4-oxadiazoles demonstrated IC50 values in the low micromolar range against human colorectal adenocarcinoma COLO320 and pancreatic carcinoma MIA PaCa-2 cell lines, with selected compounds triggering apoptosis via caspase-3/7 activation [1]. The isoxazole follow-up study (Md Tohid et al., 2012) confirmed preferential antiproliferative activity in the low micromolar IC50 range against Colo320 (colon) and Calu-3 (lung) lines, with active compounds inducing effector caspase-3 and -7 expression while retaining viability of normal human bronchial smooth muscle cells (BSMC), indicating a degree of cancer-cell selectivity [2]. Additionally, newer indole–oxadiazole hybrid series have shown IC50 values of 13–27 µM against triple-negative breast cancer cells, comparable to 5-fluorouracil (IC50 = 23–43 µM), with negligible toxicity toward noncancerous HEK293 and MCF10A cells [3]. While direct IC50 data for CAS 1159695-18-7 have not been published in peer-reviewed literature, its structural congruence with these active scaffolds supports its candidacy for pro-apoptotic antitumour screening.

Anticancer Apoptosis Drug Discovery

β-Glucuronidase Inhibitory Activity: Indole–Oxadiazole Class Potency Benchmark Against Clinical Standard d-Saccharic Acid 1,4-Lactone

In a systematic study by Anouar et al. (2019), twenty-two indole-based oxadiazole analogs were synthesized and screened for β-glucuronidase inhibition, an enzyme implicated in cancer cell proliferation, invasion, and metastasis [1]. The majority of compounds exhibited potent inhibitory activity with IC50 values spanning 0.9 ± 0.01 to 46.4 ± 0.9 µM, compared to the positive control d-saccharic acid 1,4-lactone (IC50 = 48.1 ± 1.2 µM). This represents up to a ~53-fold improvement in potency for the most active derivatives relative to the clinical standard [1]. Molecular docking revealed that inhibitory potency correlates with the number of hydrogen bonds formed between the inhibitor and β-glucuronidase active-site residues; compounds with catechol-type hydroxyl substitution established up to four hydrogen bonds with critical residues including GLU173 and GLU245 [1]. CAS 1159695-18-7, bearing a p-tolyl substituent on the oxadiazole ring and a 3-formyl group on the indole, represents a structurally distinct chemotype within this class that has not yet been evaluated for β-glucuronidase inhibition.

Enzyme Inhibition Cancer Metastasis β-Glucuronidase

5-Lipoxygenase (5-LOX) Inhibition: Indolyloxadiazoles Derived from Indole-3-Carboxaldehyde Show Potent Enzyme Inhibition with Defined Docking Interactions

A series of 1H-(indole-5-yl)-3-substituted-1,2,4-oxadiazoles synthesized from indole-3-carboxaldehyde (the same aldehyde substructure present in CAS 1159695-18-7) were evaluated for 5-lipoxygenase (5-LOX) inhibition [1]. The most potent compound, 4bf, exhibited an IC50 of 18.78 µg/mL and docked into the 5-LOX active site with a binding score of −9.1 kcal/mol, forming strong hydrogen bond interactions with His368 and Asn555 [1]. This demonstrates that indole-3-carboxaldehyde-derived oxadiazoles possess measurable enzyme-inhibitory activity and defined binding modes. CAS 1159695-18-7, which retains the indole-3-carbaldehyde moiety connected via a methylene bridge to a 1,2,4-oxadiazole, represents a scaffold merger that has not been evaluated for 5-LOX inhibition but shares the key pharmacophoric elements of this active series.

5-LOX Inhibition Inflammation Indole-3-Carbaldehyde

Recommended Research and Industrial Application Scenarios for 1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde Based on Quantitative Evidence


Pro-Apoptotic Anticancer Lead Discovery: Screening in Colorectal, Pancreatic, and Triple-Negative Breast Cancer Models

CAS 1159695-18-7 is structurally positioned for evaluation as a pro-apoptotic anticancer agent. The indole–1,2,4-oxadiazole scaffold has demonstrated low micromolar antiproliferative activity with caspase-3/7-dependent apoptosis in COLO320 (colorectal), MIA PaCa-2 (pancreatic), and Calu-3 (lung) cancer cell lines [1][2]. Newer indole–oxadiazole hybrids have shown IC50 values of 13–27 µM against triple-negative breast cancer cells with selectivity over noncancerous lines [3]. The 3-carbaldehyde group in CAS 1159695-18-7 offers a reactive handle for further lead optimization through Schiff base or Knoevenagel chemistry, enabling focused library synthesis around a validated pro-apoptotic chemotype [1]. Recommended initial screening panel: COLO320, MIA PaCa-2, HCC1143, and a noncancerous control (e.g., HEK293 or BSMC) to establish potency and selectivity indices.

β-Glucuronidase Inhibitor Screening for Anti-Metastatic Drug Discovery in Colon and Liver Cancer

With indole–oxadiazole derivatives demonstrating β-glucuronidase IC50 values as low as 0.9 µM (a ~53-fold improvement over the clinical standard d-saccharic acid 1,4-lactone at 48.1 µM), CAS 1159695-18-7 is a strong candidate for β-glucuronidase inhibition screening [1]. β-Glucuronidase overexpression is directly linked to colon carcinoma, liver cancer, and bladder neoplasm progression [1]. The p-tolyl substituent on the oxadiazole ring and the 3-formyl group on the indole represent a substitution pattern not explored in the 22-compound series of Anouar et al. (2019), offering the potential for novel SAR insights. Molecular docking against PDB 5G0Q should accompany biochemical IC50 determination to establish the binding mode.

Synthetic Intermediate for Diversity-Oriented Synthesis and Compound Library Expansion

The 3-carbaldehyde functionality of CAS 1159695-18-7 makes it a versatile building block for diversity-oriented synthesis [1][2]. This aldehyde can undergo: (i) Schiff base condensation with primary amines to generate imine-linked conjugates; (ii) Knoevenagel condensation with active methylene compounds (e.g., malononitrile, Meldrum's acid) to form α,β-unsaturated carbonyl derivatives; (iii) reductive amination to install secondary or tertiary amine functionalities; and (iv) oxidation to indole-3-carboxylic acid for amide coupling or esterification [2]. These reactions enable rapid expansion of chemical space around the indole–oxadiazole core without requiring de novo scaffold synthesis. This synthetic versatility is not available with non-carbonyl indole–oxadiazole analogs, making CAS 1159695-18-7 the preferred procurement choice for medicinal chemistry programs requiring derivatizable building blocks.

5-LOX Inhibition Screening for Dual Anti-Inflammatory/Anticancer Programs

Indole-3-carboxaldehyde-derived 1,2,4-oxadiazoles have demonstrated 5-lipoxygenase inhibition (lead compound 4bf: IC50 = 18.78 µg/mL, docking score −9.1 kcal/mol with key interactions at His368 and Asn555) [1]. 5-LOX is a validated target in both inflammation and cancer (particularly pancreatic, colorectal, and prostate cancers where 5-LOX is overexpressed). CAS 1159695-18-7, containing the same indole-3-carbaldehyde and 1,2,4-oxadiazole pharmacophoric elements, is recommended for 5-LOX inhibition screening with parallel molecular docking to inform subsequent medicinal chemistry optimization. The compound may serve as a starting point for dual-target (5-LOX/β-glucuronidase or 5-LOX/pro-apoptotic) discovery programs.

Quote Request

Request a Quote for 1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.